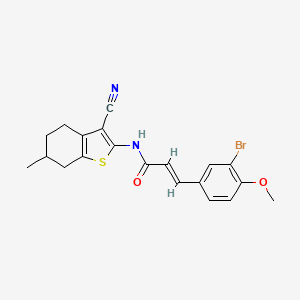

(2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)prop-2-enamide

Description

The compound “(2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)prop-2-enamide” is an acrylamide derivative featuring a stereospecific E-configuration at the α,β-unsaturated carbonyl group. The bromine atom enhances lipophilicity and may influence halogen bonding in biological targets, while the methoxy group could modulate solubility and π-π stacking interactions. The cyano group in the tetrahydrobenzothiophene ring may participate in hydrogen bonding or act as an electron-withdrawing group, affecting reactivity .

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in kinase inhibition or enzyme modulation, given the prevalence of acrylamide derivatives in such roles.

Properties

IUPAC Name |

(E)-3-(3-bromo-4-methoxyphenyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O2S/c1-12-3-6-14-15(11-22)20(26-18(14)9-12)23-19(24)8-5-13-4-7-17(25-2)16(21)10-13/h4-5,7-8,10,12H,3,6,9H2,1-2H3,(H,23,24)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHBDAMBCSTTSA-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC(=C(C=C3)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC(=C(C=C3)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)prop-2-enamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 479.3 g/mol. The structure features a bromine atom and a methoxy group on the phenyl ring, a cyano group, and a benzothiophene moiety, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of brominated phenyl compounds often display significant antimicrobial properties. The presence of the methoxy group can enhance lipophilicity, improving membrane penetration in microbial cells .

- Anticancer Potential : Compounds with similar structural motifs have been investigated for anticancer effects. For instance, benzothiophene derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been highlighted in recent studies, suggesting potential applications in treating inflammatory diseases .

The mechanism of action for this compound is thought to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in disease pathways. For example, it could potentially inhibit cyclooxygenase (COX) enzymes involved in inflammation.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at various phases, leading to reduced proliferation of cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Scientific Research Applications

The compound (2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)prop-2-enamide is a complex organic molecule that has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, focusing on its therapeutic potentials, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes involved in cancer cell proliferation. For instance:

- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit kinases that are critical for tumor growth.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research indicates that derivatives can interact with bacterial cell membranes or inhibit essential bacterial enzymes.

Neurological Applications

Given the presence of the benzothiophene moiety, there is potential for neuroprotective effects. Compounds in this class may influence neurotransmitter systems or provide neuroprotection against oxidative stress.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of structurally related compounds. The findings suggested that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, showcasing their potential as therapeutic agents against various cancers.

Case Study 2: Antimicrobial Activity

In a comparative study published in Antibiotics, researchers tested several derivatives against common bacterial strains. Results indicated that certain analogs demonstrated significant antibacterial activity, suggesting a promising avenue for developing new antibiotics.

Table 1: Summary of Biological Activities

Table 2: Mechanisms of Action

| Mechanism | Description | Implication |

|---|---|---|

| Enzyme Inhibition | Targets specific kinases involved in cancer | Potential for targeted therapy |

| Membrane Disruption | Alters bacterial cell membrane integrity | Development of new antibiotics |

| Neurotransmitter Modulation | Affects neurotransmitter levels | Possible treatment for neurological disorders |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of acrylamide derivatives with diverse substituents influencing physicochemical and biological properties. Key analogues include:

| Compound ID / Name | Substituents | Molecular Weight (g/mol) | Predicted logP<sup>*</sup> | Notable Features |

|---|---|---|---|---|

| Target Compound | 3-Bromo-4-methoxyphenyl, tetrahydrobenzothiophene-cyano-methyl | ~447.3 | ~3.8 | Bromine enhances lipophilicity; tetrahydrobenzothiophene adds rigidity. |

| 109314-45-6 | 3-Phenoxyphenyl | ~336.4 | ~3.2 | Phenoxy group increases aromaticity; lacks bromine, reducing halogen bonding potential. |

| 348621-77-2 | Coumarin-2-oxo-chromene carboxamide | ~363.4 | ~2.9 | Chromene system introduces planar conjugation; potential fluorescence properties. |

| 769143-62-6 | 4-Bromophenyl-pyrazole, furan-methyl | ~466.3 | ~4.1 | Pyrazole ring enables metal coordination; bromophenyl enhances steric bulk. |

<sup>*</sup>logP values estimated via fragment-based methods (e.g., Crippen’s method).

Key Structural and Functional Differences

Halogen vs. Aromatic Substituents: The 3-bromo-4-methoxyphenyl group in the target compound contrasts with the 3-phenoxyphenyl group in [109314-45-6]. Bromine’s electronegativity may enhance binding to hydrophobic pockets or halogen-bond-accepting residues, whereas phenoxy groups favor π-π interactions .

Core Heterocycle Variations :

- The tetrahydrobenzothiophene core in the target compound provides partial saturation, reducing ring strain compared to fully aromatic systems like the chromene in [348621-77-2]. This may influence conformational flexibility and target selectivity.

In contrast, the furan-methyl group in [769143-62-6] introduces electron-rich heteroaromaticity, altering charge distribution .

Hypothetical Bioactivity Trends

- Lipophilicity : Higher logP values (e.g., target compound: ~3.8 vs. [348621-77-2]: ~2.9) suggest improved membrane permeability but may reduce aqueous solubility.

- Target Engagement: Bromine and cyano groups in the target compound could favor interactions with cysteine or serine residues in enzymes, common in covalent inhibitor design.

Research Methodologies and Limitations

Structural comparisons rely on crystallographic data generated via tools like SHELXL (for refinement) and OLEX2 (for structure solution), which ensure accuracy in bond lengths and angles . However, the absence of explicit bioactivity data for the target compound limits mechanistic insights. Computational modeling (e.g., docking studies) and in vitro assays are recommended for future validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.